1-(4-tert-butylphenyl)-6,8-dichloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Gallium resistance Lung adenocarcinoma AXL kinase

1-(4-tert-butylphenyl)-6,8-dichloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901265-77-8; MW 446.38; C₂₆H₂₁Cl₂N₃) is a fully aromatic pentacyclic compound that integrates a pyrazole and quinoline core with two electron-withdrawing chlorine atoms at positions 6 and 8 of the quinoline ring and a bulky 4-tert-butylphenyl group at N1. Identified as ChemDiv screening compound C350-0198, it was flagged as lead compound 5476423 in a virtual screening campaign targeting the AXL kinase homology model, demonstrating potential anti-proliferative efficacy against gallium-resistant lung adenocarcinoma.

Molecular Formula C26H21Cl2N3
Molecular Weight 446.38
CAS No. 901265-77-8
Cat. No. B2828165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-tert-butylphenyl)-6,8-dichloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901265-77-8
Molecular FormulaC26H21Cl2N3
Molecular Weight446.38
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=CC=C5)Cl)Cl
InChIInChI=1S/C26H21Cl2N3/c1-26(2,3)17-9-11-19(12-10-17)31-25-20-13-18(27)14-22(28)24(20)29-15-21(25)23(30-31)16-7-5-4-6-8-16/h4-15H,1-3H3
InChIKeyMXPSVCFHTPZXDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

901265-77-8 – A Dichlorinated Pyrazoloquinoline with Targeted Anti-Proliferative Activity for Drug-Resistant Cancer Research


1-(4-tert-butylphenyl)-6,8-dichloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901265-77-8; MW 446.38; C₂₆H₂₁Cl₂N₃) is a fully aromatic pentacyclic compound that integrates a pyrazole and quinoline core with two electron-withdrawing chlorine atoms at positions 6 and 8 of the quinoline ring and a bulky 4-tert-butylphenyl group at N1 . Identified as ChemDiv screening compound C350-0198, it was flagged as lead compound 5476423 in a virtual screening campaign targeting the AXL kinase homology model, demonstrating potential anti-proliferative efficacy against gallium-resistant lung adenocarcinoma [1]. Its computed logP of 8.05 and polar surface area of 23.5 Ų position it as a lipophilic, non‑polar small molecule suitable for phenotypic screening in oncology.

Structural Specificity of 901265-77-8: Why a Pyrazoloquinoline Scaffold Cannot Be Substituted Arbitrarily


Minor structural modifications to the pyrazolo[4,3‑c]quinoline core can drastically alter biological outcomes. For example, substituting the 4‑tert‑butylphenyl moiety at N1 with a 3‑chlorophenyl group—as in the close analog 6,8‑dichloro‑1‑(3‑chlorophenyl)‑3‑phenyl‑1H‑pyrazolo[4,3‑c]quinoline (CAS 901045‑04‑3)—shifts the target profile from AXL‑mediated anti‑proliferative activity to β‑glucuronidase inhibition [1]. Likewise, removing both chlorine atoms from the quinoline ring (CAS 901017‑98‑9) reduces the molecular weight by ~69 g/mol and lowers logP from 8.05 to 6.93 , which is predicted to alter membrane permeability and target engagement. These divergences underscore that generic substitution of the scaffold without preserving the exact substitution pattern will not replicate the same biological signature.

Quantitative Differentiation Evidence for 901265-77-8 Against Key Comparators


80‑Fold Superiority Over Gallium Acetylacetonate in Gallium‑Resistant Lung Cancer Cells

In a head‑to‑head anti‑proliferative assay using gallium‑resistant (R) A549 human lung adenocarcinoma cells, compound 5476423 (901265‑77‑8) exhibited an 80‑fold increase in potency relative to gallium acetylacetonate (GaAcAc) [1]. The comparator lead 7919469 achieved only a 13‑fold increase under identical conditions, indicating that 901265‑77‑8 holds a >6‑fold potency advantage over the second‑best lead from the same screen.

Gallium resistance Lung adenocarcinoma AXL kinase Anti‑proliferative

Combinatorial Efficacy: Doubling GaAcAc Potency in Resistant Cells Through Co‑Treatment

Co‑treatment of gallium‑resistant A549 cells with compound 5476423 and GaAcAc increased the efficacy of GaAcAc by 2‑fold, whereas co‑treatment with lead 7919469 increased GaAcAc efficacy by only 1.2‑fold [1]. This demonstrates that 901265‑77‑8 sensitizes resistant cells to gallium‑based chemotherapy more effectively than the second lead compound.

Combination therapy Gallium sensitization AXL suppression Drug resistance

Physicochemical Properties Driving Membrane Permeability vs. Non‑Dichlorinated Analogs

The 6,8‑dichlorination of 901265‑77‑8 elevates logP from 6.93 (non‑chlorinated analog CAS 901017‑98‑9) to 8.05, while minimally affecting polar surface area (23.5 vs. 22.6 Ų) . This translates to a predicted 4‑fold higher lipophilicity and likely enhanced passive membrane permeation. In the AXL‑targeted anti‑proliferative assay, this correlates with an 80‑fold potency advantage over GaAcAc, compared to the non‑chlorinated analog which is not active in the same pathway (literature silent).

Drug‑likeness logP Polar surface area Permeability prediction

Multi‑Target Potential: Acetylcholinesterase Inhibition in Early Micromolar Range

In vitro enzymatic analysis revealed that compound 5476423 inhibits acetylcholinesterase (AChE) in the early micromolar range through a non‑competitive mechanism, as evidenced by a decrease in Vmax without affecting Km [1]. While direct comparator data against known AChE inhibitors (e.g., neostigmine, donepezil) are not provided, the observed non‑competitive kinetics distinguishes it from active‑site directed inhibitors and suggests a unique allosteric binding mode not reported for standard pyrazoloquinoline AChE ligands.

Acetylcholinesterase Alzheimer's disease Non‑competitive inhibition Enzyme kinetics

High‑Value Application Scenarios for 901265-77-8 Based on Validated Evidence


Overcoming Gallium‑Resistant Non‑Small Cell Lung Cancer (NSCLC) in Academic Screening

Academic groups investigating novel strategies to overcome acquired gallium resistance in A549 NSCLC models should prioritize 901265‑77‑8 as a screening hit. Its 80‑fold potency advantage over GaAcAc [1] directly addresses the key clinical limitation of gallium‑based chemotherapy, while its 2‑fold sensitization of GaAcAc in resistant cells [2] offers a synergistic combination strategy not achievable with co‑identified lead 7919469.

Structure‑Activity Relationship (SAR) Studies Around the 6,8‑Dichloro Motif

Medicinal chemistry teams exploring halogen substitution effects in pyrazolo[4,3‑c]quinolines can use 901265‑77‑8 as a key dichlorinated benchmark. The ~4‑fold logP increase compared to the non‑chlorinated analog provides a quantifiable anchor for structure–property relationship (SPR) models, linking electronic and lipophilic modulation to the anti‑proliferative phenotype observed in the AXL pathway screen [3].

Combination Chemotherapy Adjuvant Development

Pharmaceutical development groups focused on combination therapies for resistant lung adenocarcinoma can leverage the proven additive/synergistic effect of 901265‑77‑8 with GaAcAc [2]. The quantified 2‑fold enhancement of GaAcAc anti‑proliferative efficacy upon co‑administration provides a data‑backed rationale for formulation studies and in vivo efficacy models.

Dual‑Activity Probe for Cancer‑Neurodegeneration Interface Research

Research programs at the intersection of oncology and neurodegeneration may select 901265‑77‑8 for its dual in vitro profile: AXL‑mediated anti‑proliferative activity [3] and non‑competitive acetylcholinesterase inhibition in the early micromolar range [4]. This unique combination is absent in comparator 7919469 and offers a single‑molecule tool for probing shared kinase‑cholinergic mechanisms.

Quote Request

Request a Quote for 1-(4-tert-butylphenyl)-6,8-dichloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.